molecular formula C24H24N2O3 B2765138 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1421504-78-0

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No.: B2765138
CAS No.: 1421504-78-0
M. Wt: 388.467
InChI Key: XFKKXENQLNHMOV-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a synthetic urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to a urea backbone and a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl substituent.

Properties

IUPAC Name

1-benzhydryl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-21(19-11-12-22-20(15-19)13-14-29-22)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21,23,27H,13-14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKXENQLNHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with an appropriate nucleophile to form the benzhydryl intermediate.

    Synthesis of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.

    Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydrobenzofuran moiety under specific reaction conditions to form the desired product.

    Hydroxyethylation and Urea Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have been investigated in various studies:

1. Antimicrobial Activity
Research has shown that derivatives of this compound possess notable antimicrobial properties. For instance:

  • Cytotoxicity : Certain synthesized derivatives demonstrated significant inhibition against bacterial strains and moderate effectiveness against fungal pathogens. In particular, studies have indicated that related compounds are effective against bacterial beta-lactamases, suggesting potential applications in overcoming antibiotic resistance.

2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:

  • Mechanism of Action : Compounds structurally related to this compound have been identified as inhibitors of specific kinases involved in cell proliferation. Inhibitors targeting KIF18A protein have shown efficacy in reducing tumor growth in preclinical models .

Case Studies

Several studies have investigated the applications and effects of 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea and its derivatives:

StudyCompound TestedBiological ActivityFindings
Micetich et al., 1987Benzhydryl derivativesAntimicrobialPotent inhibition against bacterial beta-lactamases
Shankar et al., 2017Novel urea derivativesAntimicrobial & CytotoxicityPromising activity against bacterial strains and moderate fungal inhibition
Pireddu et al., 2012Pyridylthiazole-based ureasROCK InhibitionSignificant binding affinity leading to potential therapeutic applications

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining benzhydryl, dihydrobenzofuran, and urea functionalities. Below is a detailed comparison with related compounds from the evidence:

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea

  • Molecular Formula : C₁₆H₁₆N₂O₄ .
  • Key Features: Retains the dihydrobenzofuran core but replaces the benzhydryl group with a phenylmethoxy substituent.
  • Safety Profile : Classified as hazardous, requiring medical consultation upon exposure .
  • Pharmacological Relevance : Hydroxyurea derivatives are associated with anticancer and antiviral activities, though specific data for this compound are absent.

Darifenacin Hydrobromide

  • Molecular Formula : C₂₈H₃₀N₂O₂·HBr .
  • Key Features : Shares the dihydrobenzofuran moiety but incorporates a pyrrolidineacetamide group and diphenylmethyl substituents.
  • Therapeutic Use : A clinically approved antimuscarinic agent for overactive bladder, highlighting the pharmacological versatility of dihydrobenzofuran derivatives .
  • Structural Contrast : Unlike the urea backbone in the target compound, Darifenacin uses an acetamide linker, which influences receptor selectivity.

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

  • Molecular Formula: C₂₀H₁₉NO₅ .
  • Key Features: Retains the dihydrobenzofuran group but replaces the urea with an ester and isoindolinone substituent.
  • Synthetic Utility : Synthesized via a thianthrenium salt pathway (67% yield), demonstrating the adaptability of dihydrobenzofuran scaffolds in organic synthesis .

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid

  • Molecular Formula : C₁₁H₉FO₃S .
  • Key Features : Substitutes dihydrobenzofuran with a fully aromatic benzofuran ring, incorporating ethylsulfanyl and fluorine groups.
  • Pharmacological Context : Fluorinated benzofurans are explored for antimicrobial and antitumor properties, with sulfur-containing analogs showing enhanced bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea Not provided Not provided Benzhydryl, urea, dihydrobenzofuran Underexplored -
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Phenylmethoxy, hydroxyurea Potential anticancer/antiviral
Darifenacin Hydrobromide C₂₈H₃₀N₂O₂·HBr 507.46 Pyrrolidineacetamide, diphenylmethyl Antimuscarinic (overactive bladder)
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate C₂₀H₁₉NO₅ 353.37 Isoindolinone, ester Synthetic intermediate
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S 240.25 Ethylsulfanyl, fluorine, acetic acid Antimicrobial/antitumor (theoretical)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The benzhydryl group in the target compound may enhance lipophilicity and membrane penetration compared to smaller substituents (e.g., phenylmethoxy in ). Urea vs. Acetamide/Esters: Urea’s hydrogen-bonding capacity could favor enzyme inhibition (e.g., kinase or protease targets), while acetamide/ester derivatives like Darifenacin prioritize receptor antagonism . Dihydrobenzofuran vs.
  • Synthetic Challenges :

    • The hydroxyl group in the target compound’s hydroxyethyl chain may introduce steric hindrance during synthesis, contrasting with the more straightforward preparation of ester derivatives .

Biological Activity

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article will explore its biological activity, including its mechanism of action, effects on neurotransmitter systems, and potential therapeutic applications.

The compound primarily acts as a dopamine-norepinephrine reuptake inhibitor (DNRI) . It has been shown to enhance the availability of dopamine and norepinephrine in the synaptic cleft by inhibiting their reuptake through specific transporters. This action is critical for its potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Key Findings:

  • Inhibition Potency : The compound exhibits varying inhibitory potency across different monoamine transporters, which can be quantified using the inhibition constant (KiK_i). For example, similar compounds have shown KiK_i values in the range of 8.9 to 577 nM for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) .
  • Structural Features : The presence of specific substituents on the benzhydryl moiety significantly influences the compound's activity. For instance, the introduction of fluorine atoms has been associated with enhanced DAT inhibition while reducing SERT activity, suggesting a potential pathway for optimizing drug design .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study focusing on related compounds indicated that modifications in the benzhydryl group could lead to improved selectivity for DAT over SERT, enhancing therapeutic profiles for disorders characterized by dopamine deficiency .
  • Therapeutic Applications : The DNRI properties suggest potential applications in treating mood disorders. Compounds with similar structures have demonstrated efficacy in preclinical models for depression and anxiety, highlighting the importance of ongoing research into this class of molecules .
  • Comparative Analysis : A comparative study of various derivatives showed that those with optimal substitution patterns exhibited significant improvements in both potency and selectivity for DAT versus SERT. For instance, compounds with para-substituted methoxy groups were found to be particularly effective .

Data Table: Inhibition Potency of Related Compounds

Compound IDKiK_i (nM)DATSERTNET
4h489.042
6b8.91074.8
6d265774.9
6g2025828

Q & A

Q. What are the established synthetic routes for 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, and what are the critical reaction parameters?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the dihydrobenzofuran core followed by coupling with benzhydryl and hydroxyethyl urea groups. Key steps include:

  • Step 1 : Activation of the dihydrobenzofuran-5-yl intermediate via boronic acid coupling (Suzuki-Miyaura) or alkylation .
  • Step 2 : Introduction of the hydroxyethyl group via epoxide ring-opening or nucleophilic substitution.
  • Step 3 : Urea formation using carbonyldiimidazole (CDI) or phosgene derivatives for coupling .
    Critical parameters include temperature control (0–60°C), solvent selection (THF, ethyl acetate), and catalyst optimization (e.g., NaHCO₃ for pH adjustment). Purity is validated via HPLC (>98%) and NMR (e.g., verifying absence of diastereomers) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydrobenzofuran C2/C3 coupling constants) and urea linkage .
  • HPLC-MS : Quantifies purity and detects process-related impurities (e.g., dimeric byproducts or unreacted intermediates) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzhydryl group or dihydrobenzofuran core .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies use:

  • Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) and oxidative stress (H₂O₂) to identify degradation pathways.
  • Analytical Monitoring : HPLC with photodiode array detection tracks decomposition products (e.g., cleavage of the urea bond) .

Q. What in vitro assays are used to assess its biological activity?

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ determination.
  • Cellular Viability Tests : MTT or resazurin assays in cancer cell lines to evaluate antiproliferative effects .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays .
  • Meta-Analysis : Pool data from multiple studies, applying sensitivity analysis to exclude outliers caused by variable cell culture conditions .
  • Structural-Activity Relationship (SAR) : Compare analogs to identify substituents (e.g., benzhydryl vs. diphenyl groups) influencing potency .

Q. What strategies optimize reaction yields while minimizing dimeric byproducts?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings to reduce homocoupling byproducts .
  • Solvent Engineering : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and prevent aggregation.
  • Flow Chemistry : Continuous flow reactors improve mixing and temperature control, reducing side reactions .

Q. How can impurity profiling be enhanced for regulatory compliance?

  • Stability-Indicating Methods : Develop HPLC gradients (e.g., 0.1% TFA in water/acetonitrile) to separate impurities like 5-(2-bromoethyl)-2,3-dihydrobenzofuran .
  • LC-HRMS : High-resolution mass spectrometry identifies unknown impurities (e.g., oxidation products) via exact mass matching .
  • Forced Degradation Studies : Correlate degradation pathways with impurity formation to establish control strategies .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
  • Metabolomics : LC-MS-based profiling identifies downstream metabolites affecting cellular pathways .

Q. How are enantiomeric impurities detected and quantified in synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Detects optical activity discrepancies in batches .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .

Q. What computational methods predict solubility and bioavailability?

  • QSAR Models : Train algorithms on datasets of urea derivatives to predict logP and aqueous solubility .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to estimate oral bioavailability .
  • In Silico ADMET : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity .

Methodological Notes

  • Data Reproducibility : Detailed reaction logs (time, temperature, solvent ratios) and raw analytical data (HPLC chromatograms, NMR spectra) must be archived .

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